4-(1,1-difluoroethyl)pyridine-2-carboxylic acid
CAS No.: 1211524-74-1
Cat. No.: VC11590041
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211524-74-1 |
---|---|
Molecular Formula | C8H7F2NO2 |
Molecular Weight | 187.1 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemical Considerations
The compound’s SMILES representation is , confirming the pyridine backbone and substituent positions . The difluoroethyl group introduces steric and electronic effects, influencing the molecule’s reactivity and interaction with biological targets.
Molecular Properties
Key computed molecular properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 187.14 g/mol | |
Hydrogen Bond Donors | 1 (COOH group) | |
Hydrogen Bond Acceptors | 5 (2 F, 1 O, 1 N, 1 COO) | |
Topological Polar Surface Area | 65.5 Ų |
The carboxylic acid group contributes to the compound’s polarity, while the difluoroethyl group enhances lipophilicity, a critical factor in drug design .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 4-(1,1-difluoroethyl)pyridine-2-carboxylic acid typically involves two primary steps:
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Difluoroethylation of Pyridine Derivatives: A pyridine precursor undergoes fluorination using reagents such as or (diethylaminosulfur trifluoride) to introduce the difluoroethyl group.
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Oxidation or Hydrolysis: The ester or nitrile intermediate is hydrolyzed to yield the carboxylic acid. For example, ethyl 4-(1,1-difluoroethyl)picolinate can be saponified under basic conditions (e.g., NaOH/EtOH) to produce the target compound.
A representative reaction scheme is:
Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to optimize yield and purity. Automated systems ensure precise control over reaction parameters such as temperature (typically 60–100°C), pressure, and stoichiometry. Catalysts like sulfuric acid or -toluenesulfonic acid (PTSA) are often used to accelerate esterification or hydrolysis steps .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents such as ethanol and dimethyl sulfoxide (DMSO) but limited solubility in nonpolar solvents like hexane. Its stability under ambient conditions is influenced by the electron-withdrawing effect of the fluorine atoms, which reduce susceptibility to oxidative degradation .
Spectroscopic Data
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NMR Spectroscopy:
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IR Spectroscopy: Strong absorption bands at 1700 cm (C=O stretch) and 1100 cm (C-F stretch) .
Chemical Reactivity and Applications
Reactivity Profile
The carboxylic acid group participates in typical acid-base reactions, forming salts with amines or metal ions. The difluoroethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (NAS) reactions . For example, the compound can undergo:
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Esterification: Reaction with alcohols to form esters (e.g., methyl or ethyl derivatives).
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Amidation: Coupling with amines using carbodiimide reagents (e.g., EDC/HOBt).
Pharmaceutical Applications
Pyridine-carboxylic acid derivatives are explored as kinase inhibitors, antimicrobial agents, and prodrugs. The difluoroethyl group may improve blood-brain barrier penetration, making this compound a candidate for central nervous system (CNS) therapeutics .
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